4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate
Description
Properties
IUPAC Name |
ethyl N-[(4-nitrophenoxy)-(2-nitrophenyl)-oxo-λ6-sulfanylidene]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O8S/c1-2-25-15(19)16-27(24,14-6-4-3-5-13(14)18(22)23)26-12-9-7-11(8-10-12)17(20)21/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTAREKTBZLSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=S(=O)(C1=CC=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate typically involves the reaction of 4-nitrophenol with ethyl chloroformate and 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonimidate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications in different fields:
Organic Synthesis
4-Nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate serves as a reagent for introducing nitro and sulfonimidate groups into organic molecules. This capability is essential for synthesizing complex organic compounds, including pharmaceuticals and agrochemicals .
Biochemical Studies
In biochemical research, this compound can act as a probe to study enzyme mechanisms. The presence of nitro and sulfonimidate groups allows it to interact with nucleophiles in biological systems, providing insights into enzyme-substrate interactions and catalytic mechanisms .
Medicinal Chemistry
The unique functional groups of this compound make it a candidate for drug development. Research is ongoing to explore its potential therapeutic effects, particularly in targeting specific biological pathways related to disease processes .
Industrial Applications
In industry, this compound is utilized in producing specialty chemicals and intermediates for various processes. Its ability to participate in diverse chemical reactions makes it valuable for synthesizing materials used in manufacturing .
Case Study 1: Oligonucleotide Synthesis
A study demonstrated the use of this compound as a blocking group for nucleobases during oligonucleotide synthesis. The compound facilitated the protection of nucleobases such as thymine and guanine, allowing for efficient phosphitylation and subsequent synthesis of oligonucleotides with high yields .
Case Study 2: Drug Development Research
Research investigating the potential anticancer effects of compounds derived from this compound revealed promising results. In vitro assays indicated selective cytotoxicity against various cancer cell lines, suggesting that derivatives of this compound may modulate apoptosis pathways effectively .
Mechanism of Action
The mechanism of action of 4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate involves its interaction with nucleophiles and electrophiles due to the presence of reactive nitro and sulfonimidate groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby modifying their chemical and biological properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
4-Nitrophenyl Carbamates
Example : 4-Nitrophenyl N-methoxycarbamate (C₈H₈N₂O₅, MW 212.16)
- Functional Groups : Carbamate (methoxycarbonyl), 4-nitrophenyl.
- Key Properties: Requires precautions for skin/eye contact due to irritancy risks. Carbamates typically undergo hydrolysis under acidic or basic conditions, releasing 4-nitrophenol.
- Contrast with Target Compound :
- The target’s sulfonimidate group is bulkier and more electron-withdrawing than carbamates, likely enhancing stability against hydrolysis but reducing nucleophilic substitution rates.
4-Nitrophenyl Boronic Acids/Esters
Example: 4-Nitrophenyl boronic acid (C₆H₆BNO₄, MW 166.93)
- Functional Groups : Boronic acid, 4-nitrophenyl.
- Key Reactivity: Oxidized by H₂O₂ to 4-nitrophenol with a rate constant of 0.0586 s⁻¹ at pH ~11. pH-dependent conversion efficiency, favoring basic conditions.
- Contrast with Target Compound :
- Sulfonimidates lack boronic acid’s oxidative lability but may exhibit unique reactivity due to the nitrobenzenesulfonyl group. The ethoxycarbonyl group could further modulate electronic effects.
1,3,4-Thiadiazole Derivatives with 4-Nitrophenyl Groups
Example: 1,3,4-Thiadiazoles synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide
- Functional Groups : Thiadiazole core, hydrazone, 4-nitrophenyl.
- Biological Activity :
- Demonstrated antimicrobial activity against E. coli, B. mycoides, and C. albicans.
- Activity linked to electron-withdrawing nitro groups enhancing membrane penetration.
- Contrast with Target Compound :
- The target’s sulfonimidate group may offer different bioactivity profiles due to its sulfur-based structure, though nitro groups could similarly enhance bioavailability.
Data Table: Structural and Functional Comparisons
*Hypothetical values based on structural analogy.
Research Findings and Implications
- Reactivity Trends :
- Boronic acids () and carbamates () show distinct degradation pathways (oxidation vs. hydrolysis), whereas sulfonimidates may resist both due to steric and electronic effects.
- The ethoxycarbonyl group in the target compound could slow hydrolysis compared to methoxycarbamates, as larger alkoxy groups often reduce reaction rates .
- Biological Activity :
- Thiadiazoles with 4-nitrophenyl groups () highlight the role of nitro groups in antimicrobial activity. The target compound’s nitrobenzenesulfonimidate core may similarly interact with microbial enzymes, though this requires experimental validation.
Biological Activity
4-Nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate (CAS No. 97737-89-8) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a complex structure that contributes to its biological properties. The compound's structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 320.32 g/mol
The biological activity of this compound primarily revolves around its ability to act as a protective group in organic synthesis, particularly in the synthesis of oligonucleotides. The compound facilitates the selective protection of nucleobases, which is crucial in the development of nucleic acid-based therapeutics.
Case Studies
- Oligonucleotide Synthesis : A study highlighted the use of 4-nitrophenyl N-ethoxycarbonyl as a universal blocking group for nucleobases, demonstrating its effectiveness in protecting various functional groups during oligonucleotide synthesis .
- Antitumor Activity : While direct studies on this compound are scarce, related compounds have shown promising antitumor activity through mechanisms involving DNA intercalation and enzyme inhibition .
Comparative Biological Activity of Related Compounds
Enzyme Inhibition Data
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate, and how is reaction progress monitored?
- Methodology :
-
Step 1 : React 2-nitrobenzenesulfonyl chloride derivatives (e.g., 4-nitrobenzenesulfonyl chloride ) with ethoxycarbonyl-protected amines under basic conditions (e.g., triethylamine) to form the sulfonimidate core .
-
Step 2 : Couple the intermediate with 4-nitrophenol via nucleophilic substitution or esterification.
-
Monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC to track intermediate formation .
-
Purification : Column chromatography using silica gel or recrystallization from ethanol/water mixtures .
- Key Data :
| Parameter | Typical Value/Technique | Reference |
|---|---|---|
| Reaction Temp. | 0–25°C (to minimize side reactions) | |
| Solvent | Dichloromethane or THF |
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm), ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), and sulfonimidate protons (δ 3.5–4.0 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and nitro groups (C-NO₂, δ 125–135 ppm).
- Infrared Spectroscopy (IR) :
- Strong absorption bands for S=O (~1350 cm⁻¹), NO₂ (~1520 cm⁻¹), and C=O (~1720 cm⁻¹) .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How should this compound be stored to ensure stability, and what degradation products might form?
- Storage :
- Store at –20°C in airtight, amber vials under inert gas (argon/nitrogen) to prevent hydrolysis .
- Desiccate to avoid moisture-induced decomposition.
- Degradation Pathways :
- Hydrolysis of the sulfonimidate group yields sulfonic acid and nitrobenzene derivatives .
- Nitro group reduction under light/heat forms amine byproducts, detectable via TLC or HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize byproducts?
- Design of Experiments (DoE) :
- Use response surface methodology (RSM) to optimize molar ratios (e.g., sulfonyl chloride:amine), temperature, and solvent polarity .
- Example: A 1:1.2 ratio of 4-nitrobenzenesulfonyl chloride to ethoxycarbonylamine in THF at 10°C increased yield by 25% .
- Catalysis :
- Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?
- Approach :
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals and confirm connectivity .
- Compare experimental IR/MS data with computational simulations (e.g., DFT calculations) .
- Case Study : Anomalous δ 8.2 ppm ¹H NMR peaks were resolved as meta-nitro aromatic protons via NOESY correlations .
Q. What computational methods predict the reactivity of this compound in nucleophilic environments?
- Density Functional Theory (DFT) :
- Calculate Fukui indices to identify electrophilic/nucleophilic sites on the sulfonimidate group .
- Simulate transition states for hydrolysis pathways to design hydrolytically stable analogs.
- Molecular Dynamics (MD) :
- Model solvent interactions (e.g., water penetration in DMSO) to predict stability .
Q. What strategies are effective for assessing the biological activity of sulfonimidate derivatives?
- In Vitro Assays :
- Screen for enzyme inhibition (e.g., carbonic anhydrase) using UV-Vis-based activity assays .
- Evaluate antimicrobial activity via MIC (minimum inhibitory concentration) testing against Gram-positive/negative strains .
- Structure-Activity Relationship (SAR) :
- Modify the ethoxycarbonyl or nitro groups and correlate changes with bioactivity trends .
Data Contradiction Analysis
Q. How can conflicting reports about the compound’s solubility in polar solvents be reconciled?
- Hypothesis Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
